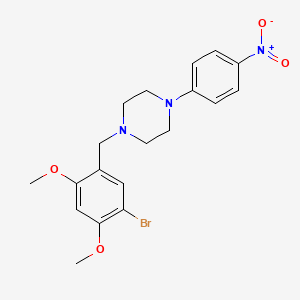
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone, also known as TMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. TMAQ belongs to the family of anthraquinone derivatives, which are known for their antitumor and antiviral properties.
Mecanismo De Acción
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone exerts its antitumor effects through multiple mechanisms. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This leads to the accumulation of DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have a range of biochemical and physiological effects. In addition to its antitumor properties, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have anti-inflammatory effects and can inhibit the growth of certain viruses. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has also been shown to induce the production of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in lab experiments is its potency. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone is also highly reactive and can be toxic to cells at high concentrations. This can be a limitation in some experiments, and researchers must carefully consider the appropriate concentration to use.
Direcciones Futuras
There are several potential future directions for 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone research. One area of interest is the development of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone derivatives with improved potency and selectivity. Another potential direction is the use of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in combination with other anticancer agents to enhance their effectiveness. Additionally, more research is needed to understand the mechanisms underlying 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone's antitumor effects and to identify potential biomarkers for predicting response to 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone treatment.
Métodos De Síntesis
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,2,3-trichloroanthraquinone with morpholine in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in its pure form.
Aplicaciones Científicas De Investigación
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone works by inducing oxidative stress and triggering apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
1,2,3-trichloro-4-morpholin-4-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO3/c19-13-11-12(18(24)10-4-2-1-3-9(10)17(11)23)16(15(21)14(13)20)22-5-7-25-8-6-22/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJXZUXFHSLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-(morpholin-4-yl)anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)